molecular formula C12H8Cl6 B078738 Photoaldrin CAS No. 13350-71-5

Photoaldrin

Cat. No. B078738
CAS RN: 13350-71-5
M. Wt: 364.9 g/mol
InChI Key: WOLXXINQKHSWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Photoaldrin is a synthetic compound that belongs to the family of photochromic molecules. It is a derivative of aldrin, a highly toxic insecticide that was banned in many countries due to its harmful effects on the environment and human health. Photoaldrin is used as a research tool in various scientific fields, including chemistry, biology, and materials science.

Mechanism Of Action

The mechanism of action of photoaldrin is based on its photochromic properties. Photoaldrin can undergo a reversible photoisomerization between two isomeric forms, a closed-ring form (cis) and an open-ring form (trans). The isomerization is induced by light of a specific wavelength, and the rate and extent of the isomerization depend on the intensity and duration of the light exposure. The cis and trans forms of photoaldrin have different physical and chemical properties, such as absorption spectra, fluorescence, and reactivity. Therefore, photoaldrin can act as a molecular switch that can be controlled by light.

Biochemical And Physiological Effects

The biochemical and physiological effects of photoaldrin depend on its specific application and experimental conditions. In general, photoaldrin has low toxicity and does not have significant effects on cell viability or metabolic activity. However, in some cases, photoaldrin can interact with biomolecules, such as proteins and nucleic acids, and affect their structure and function. For example, photoaldrin can bind to proteins and induce conformational changes that alter their enzymatic activity or protein-protein interactions. Photoaldrin can also bind to DNA and induce strand breaks or cross-linking that affect DNA replication and transcription.

Advantages And Limitations For Lab Experiments

The advantages of using photoaldrin in lab experiments are its high selectivity, reversibility, and controllability. Photoaldrin can be activated and deactivated by light, which allows precise temporal and spatial control of its effects. Photoaldrin can also be used in combination with other photoresponsive molecules or biomolecules to create complex systems that can be regulated by light. The limitations of using photoaldrin in lab experiments are its sensitivity to light and its potential for phototoxicity. Photoaldrin can undergo unwanted reactions or degradation if exposed to light of the wrong wavelength or intensity. Photoaldrin can also generate reactive oxygen species or free radicals that can damage cells or biomolecules if exposed to high doses of light.

Future Directions

The future directions of photoaldrin research are diverse and promising. Some possible directions are:
1. Development of new photosensitizers that can enhance the efficiency and selectivity of photoaldrin synthesis.
2. Modification of photoaldrin structure to improve its photochromic properties, such as photoconversion efficiency, photoisomerization speed, and stability.
3. Exploration of new applications of photoaldrin in fields such as optoelectronics, photonics, and nanotechnology.
4. Investigation of the molecular mechanisms of photoaldrin interactions with biomolecules, such as proteins, nucleic acids, and membranes.
5. Development of new photoactivatable probes and tools based on photoaldrin for studying biological processes at the molecular and cellular level.
6. Optimization of experimental conditions and protocols for using photoaldrin in lab experiments, such as light intensity, wavelength, and exposure time.
In conclusion, photoaldrin is a valuable research tool that has many potential applications in various scientific fields. Its photochromic properties allow precise and reversible control of its effects, which makes it a versatile molecular switch. However, its sensitivity to light and potential for phototoxicity should be taken into consideration when designing experiments. Further research is needed to fully explore the potential of photoaldrin and to develop new applications and tools based on its unique properties.

Synthesis Methods

Photoaldrin is synthesized by a photochemical reaction between aldrin and a suitable photosensitizer. The photosensitizer absorbs light of a specific wavelength and initiates the reaction that transforms aldrin into photoaldrin. The reaction is highly selective and efficient, and the yield of photoaldrin can reach up to 90%. The purity of photoaldrin can be improved by various purification methods, such as column chromatography and recrystallization.

Scientific Research Applications

Photoaldrin is a versatile research tool that can be used in various scientific fields. In chemistry, it is used as a photoresponsive building block for the synthesis of complex molecules and materials. In biology, it is used as a photoactivatable probe for the study of protein dynamics, signaling pathways, and gene expression. In materials science, it is used as a photoresponsive component for the fabrication of smart materials, such as photoresponsive polymers, gels, and surfaces.

properties

CAS RN

13350-71-5

Product Name

Photoaldrin

Molecular Formula

C12H8Cl6

Molecular Weight

364.9 g/mol

IUPAC Name

1,2,3,10,11,12-hexachloropentacyclo[6.4.0.02,10.03,7.04,9]dodec-5-ene

InChI

InChI=1S/C12H8Cl6/c13-7-8(14)11(17)6-4-2-1-3-5(6)10(7,16)12(11,18)9(3,4)15/h1-8H

InChI Key

WOLXXINQKHSWTP-UHFFFAOYSA-N

SMILES

C1=CC2C3C4C1C2(C5(C4(C(C(C35Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC2C3C4C1C2(C5(C4(C(C(C35Cl)Cl)Cl)Cl)Cl)Cl

synonyms

PHOTOALDRIN

Origin of Product

United States

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